3-Amino-1,6-naphthyridin-5-OL

Medicinal Chemistry Anticancer Cytotoxicity

Researchers developing kinase inhibitors require regiospecifically substituted 1,6-naphthyridine scaffolds with reliable purity for reproducible SAR. Generic naphthyridine isomers produce divergent biological outcomes, undermining hit-to-lead campaigns. 3-Amino-1,6-naphthyridin-5-OL (CAS 1260671-38-2) solves this with a defined 3-amino-5-hydroxyl/oxo substitution pattern. • Purity 96-98% ensures batch-to-batch assay consistency. • Low micromolar anticancer activity enables direct SAR exploration. • Stored at 2-8°C with light protection to maintain scaffold integrity.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 1260671-38-2
Cat. No. B1379016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,6-naphthyridin-5-OL
CAS1260671-38-2
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1N=CC(=C2)N
InChIInChI=1S/C8H7N3O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,9H2,(H,10,12)
InChIKeyCBMSXAHZEPHHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1,6-naphthyridin-5-OL: Multivalent Research Scaffold


3-Amino-1,6-naphthyridin-5-OL (CAS: 1260671-38-2), also designated 3-amino-6H-1,6-naphthyridin-5-one, is a nitrogen-containing heterocyclic compound characterized by a 1,6-naphthyridine core . The 1,6-naphthyridine motif is recognized as a multivalent scaffold in medicinal chemistry, capable of eliciting diverse bioactivities when appropriately substituted [1]. This compound presents a relatively unadorned core bearing a primary amino group at the 3-position and a 5-hydroxyl/oxo functionality, providing a strategic starting point for further structural derivatization or for fundamental scaffold-based research.

Multivalent 1,6-naphthyridine core for scaffold-based medicinal chemistry
Primary amine and hydroxyl/oxo handles enable structural derivatization
Supports hit-to-lead SAR exploration without highly optimized promiscuity

Scaffold Specificity of 3-Amino-1,6-naphthyridin-5-OL


Substituting the 3-amino-1,6-naphthyridin-5-ol core with a generic 1,6-naphthyridine or other regioisomer is problematic due to its unique substitution pattern. Structure-Activity Relationship (SAR) studies on 1,6-naphthyridines demonstrate that functional group position is a primary driver of target engagement. For instance, in Spleen Tyrosine Kinase (SYK) inhibition, a 5-aminoalkylamino substituent is essential for enhancing potency, and this activity is highly dependent on the combination with a 7-aryl group [1]. Similarly, the development of potent and selective FGFR4 inhibitors from a 1,6-naphthyridine-2-one core relies on specific substitution patterns [2]. Replacing 3-amino-1,6-naphthyridin-5-ol with an analog that has a different regioisomeric arrangement or a non-equivalent substitution profile (e.g., a 2,8-disubstituted scaffold for CDK8/19 [3]) will likely lead to divergent and unpredictable biological outcomes, undermining experimental reproducibility and making it an unreliable substitute in sensitive assays or as a synthetic intermediate.

Regioisomeric core substitution (e.g., 1,5- vs. 1,6-naphthyridine) may shift target-engagement profile; SAR evidence shows core-dependent activity.
Functional group position (5-hydroxy vs. 2-oxo) is critical for binding; analogs with different vectors may not reproduce assay results.
Generic naphthyridine scaffolds (e.g., 2,8-disubstituted) target different kinases (CDK8/19) and are not interchangeable for c-Met or FGFR studies.

Quantitative Evidence: 3-Amino-1,6-naphthyridin-5-OL vs. Analogs


Cytotoxicity in Cancer Cell Lines

In a study evaluating its anticancer potential, 3-Amino-1,6-naphthyridin-5-OL demonstrated significant cytotoxicity against a panel of cancer cell lines. Its IC50 values were determined to be in the low micromolar range, establishing a baseline for its activity . This is distinct from the more potent activity observed for certain 5,7-disubstituted analogs in SYK inhibition (e.g., IC50 values in the nanomolar range for some analogs) [1], highlighting the importance of specific substitution for enhanced target potency.

Cytotoxicity
Class-level
Target Low µM range (cancer cell panel)
5,7-Disubstituted analog nM range (SYK assay)
Moderate-potency SAR starting point
Approx. 1000-fold difference; class-level comparison, assay contexts differ
Medicinal Chemistry Anticancer Cytotoxicity

Structural Distinction from Alternative Cores

The substitution pattern of 3-Amino-1,6-naphthyridin-5-OL is specific: it contains a 5-hydroxy/oxo group and a 3-amino group. This distinguishes it from other naphthyridine scaffolds used in kinase inhibition. For example, the c-Met inhibitor MK-2461 is based on a 1,5-naphthyridine core, and FGFR inhibitors are frequently built on a 1,6-naphthyridine-2-one scaffold [1][2]. SAR studies explicitly show that the 1,6-naphthyridine core provides a more promising c-Met inhibitory structure compared to the 1,5-naphthyridine core [1]. The 3-amino-1,6-naphthyridin-5-ol scaffold represents a unique topological arrangement that will result in a different vector of functional group presentation compared to these established cores.

Scaffold Topology
Class-level
Unique 3-amino-5-hydroxy substitution pattern on 1,6-naphthyridine core
Distinct vector vs. alternative kinase inhibitor scaffolds
Core preference reported in c-Met, FGFR4, CDK8/19 studies
Medicinal Chemistry Chemical Biology Scaffold Design

Commercial Purity and Availability

For procurement purposes, 3-Amino-1,6-naphthyridin-5-OL (CAS 1260671-38-2) is commercially available with specified purity and storage conditions, enabling informed sourcing decisions. Suppliers report a purity of 96-98% and recommend storage at 2-8°C, protected from light . This level of documentation and purity provides a reliable starting point for research, distinguishing it from analogs that may be less well-characterized or require custom synthesis.

Procurement
Supporting evidence
Purity 96–98%; Storage 2–8°C, protect from light
Verifiable quality benchmark for assay reproducibility
Supplier-reported; independent verification may be required
Chemical Procurement Building Blocks Analytical Chemistry

Applications of 3-Amino-1,6-naphthyridin-5-OL


Hit Identification & Medicinal Chemistry

The compound's low micromolar activity profile makes it an ideal starting point for hit-to-lead optimization campaigns. Its moderate potency against cancer cells allows for SAR exploration to improve potency and selectivity without the confounding factor of a highly optimized, potentially promiscuous starting scaffold [1].

Scaffold Hopping & Chemical Biology

The unique 3-amino-1,6-naphthyridin-5-ol scaffold is a strategic alternative to other kinase inhibitor cores like 1,5-naphthyridine (c-Met) or 1,6-naphthyridine-2-one (FGFR) [1][2]. It can be used in scaffold-hopping strategies to explore new chemical space for challenging targets or to circumvent existing intellectual property surrounding established 1,6-naphthyridine-based chemotypes.

Reliable Procurement for Assay Development

The availability of 3-Amino-1,6-naphthyridin-5-OL with documented purity (96-98%) and specific storage requirements (2-8°C, protect from light) ensures a reliable, high-quality starting material . This is essential for developing robust and reproducible biochemical or cell-based assays, where batch-to-batch variability must be minimized.

Application
Selection Property
Validation Focus
Hit-to-Lead Optimization
Moderate baseline potency (low µM range)
SAR-driven potency & selectivity improvement
Scaffold Hopping Studies
Unique 3-amino-5-hydroxy substitution topology
Kinase target engagement profile distinct from 1,5-naphthyridine & 2-one cores
Biochemical Assay Development
Documented purity specification & storage conditions
Lot-to-lot consistency for reproducible screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1,6-naphthyridin-5-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.